2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
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Overview
Description
2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound that features a thiazole ring fused with a triazole ring, a fluorine atom, and a benzamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
The primary targets of 2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to bind with high affinity to multiple receptors . These receptors are often involved in diverse biological activities, making them potential targets for this compound .
Mode of Action
The exact mode of action of This compound It’s known that nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
The biochemical pathways affected by This compound Compounds with similar structures have been reported to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of This compound Compounds with similar structures have been reported to exhibit diverse biological activities, suggesting that they may have various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Triazole Ring: The triazole ring can be formed via the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes.
Coupling of the Thiazole and Triazole Rings: The thiazole and triazole rings are then coupled together using appropriate linkers and reagents.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Formation of the Benzamide Group: The benzamide group is introduced through the reaction of the corresponding amine with benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes while optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the m-tolyl moiety, forming corresponding carboxylic acids.
Reduction: Reduction reactions can occur at the benzamide group, converting it to the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities of the thiazole and triazole rings.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Pharmaceuticals: The compound is explored as a lead compound for the development of new drugs targeting various diseases.
Industry: It is used in the synthesis of advanced materials and as a building block for more complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness
The uniqueness of 2-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties. The combination of the thiazole and triazole rings also provides a versatile scaffold for further chemical modifications and optimization for various applications.
Properties
IUPAC Name |
2-fluoro-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4OS/c1-13-5-4-6-14(11-13)18-23-20-25(24-18)15(12-27-20)9-10-22-19(26)16-7-2-3-8-17(16)21/h2-8,11-12H,9-10H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYOABSVANOXTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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